molecular formula C21H25NO3 B3015726 (5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime CAS No. 1014104-43-8

(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime

Cat. No. B3015726
CAS RN: 1014104-43-8
M. Wt: 339.435
InChI Key: MTPNKJNLYOJGGR-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to one of the two carbon atoms of a pyran ring . Chromene derivatives, such as benzo[g]chromene and pyrano[3,2-c]chromene, have been synthesized and studied for their various properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as benzo[g]chromene and pyrano[3,2-c]chromene derivatives have been synthesized using one-pot, multi-component reactions . These reactions often involve the use of catalysts and specific solvents, and the conditions can be optimized for yield and reaction time .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure, including the nature and position of any substituents. Chromene derivatives can exhibit a range of properties, including fluorescence .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is utilized in the synthesis of complex molecular frameworks such as pyrano[3,2-c]chromen-5-ones and spiro[benzo[b][1,4]diazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones, achieved through one-pot cascade reactions. These methods are notable for their catalyst- and solvent-free conditions, highlighting their efficiency and environmental friendliness (Zhu et al., 2018). Another study focuses on the synthesis of novel spiro[chromene-4,3'-indolines] and spiro(indoline-3,4'-pyrano[3,2-h]quinolines) via a regioselective one-pot three-component domino process, demonstrating the versatility of such compounds in creating diverse heterocyclic structures (Pogosyan et al., 2020).

Photochromic Properties

Research into the photochromic properties of spiro[fluorene-chromenes] reveals insights into how the introduction of a spiro-C atom into the pyran ring affects the photochromism of chromenes. These findings have implications for the development of materials with variable optical transmission, useful in various industrial applications (Aldoshin et al., 1998).

Medicinal Chemistry and Material Science

Compounds related to "(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime" are investigated for their potential in medicinal chemistry and material science. For example, the synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives through diastereoselective oxa-hetero-Diels–Alder reactions has been explored, including in vitro anticancer studies, highlighting the bioactive potential of these compounds (Panda et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some chromene derivatives exhibit biological activity, which could involve interactions with biological macromolecules .

Future Directions

Future research could involve the synthesis and characterization of this specific compound, as well as investigations into its potential applications. Given the interesting properties of chromene derivatives, this could be a fruitful area of study .

properties

IUPAC Name

(NE)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13,23H,1-11H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPNKJNLYOJGGR-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/O)/C5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.